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Compound of Interest

3-iodo-3H-Pyrazolo[3,4-
Compound Name:
dlpyrimidin-4-amine

cat. No.: B3029187

An In-Depth Technical Guide to 3-lodo-1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Structure,
Synthesis, and Applications in Kinase Inhibitor Development

Abstract

3-lodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pivotal heterocyclic compound that has
garnered significant attention within the medicinal chemistry and drug development
communities. Its core structure, the pyrazolo[3,4-d]pyrimidine scaffold, serves as a bioisostere
of adenine, the purine base in adenosine triphosphate (ATP), rendering it a "privileged scaffold"
for the design of kinase inhibitors.[1][2] The presence of a strategically positioned iodine atom
provides a versatile synthetic handle for introducing molecular diversity through various cross-
coupling reactions. This technical guide provides a comprehensive overview of the molecule's
structure, physicochemical properties, synthesis, and characterization. Furthermore, it delves
into its critical role as a key starting material in the synthesis of potent and selective kinase
inhibitors, including the FDA-approved drug Ibrutinib, and explores the broader therapeutic
potential of its derivatives in oncology and beyond.

Core Molecular Structure and Physicochemical
Properties

The Pyrazolo[3,4-d]pyrimidine Scaffold: Anh Adenine
Mimic
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The foundational framework of the title compound is the pyrazolo[3,4-d]pyrimidine bicycle, a
fused heterocyclic system comprising a pyrazole ring and a pyrimidine ring.[1] This
arrangement is of profound importance in medicinal chemistry because it is an isostere of the
natural purine ring system found in adenine.[2] As a bioisostere, it can effectively mimic the key
hydrogen bonding interactions that ATP makes with the hinge region of a kinase's active site,
making it an ideal starting point for designing ATP-competitive inhibitors.[1][3]

- @yrazolo[3,4-d]pyrimidine] g-Iod0-1H-pyrazolo[3,4-d]pyrimidin-4-aming
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Caption: Structural relationship between Adenine and the title compound.

Key Functional Groups and Tautomerism

Two key features define the reactivity and utility of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

e The 4-Amino Group: This group is a critical hydrogen bond donor, mimicking the N6-amino
group of adenine to anchor the molecule within the kinase hinge region.

e The 3-lodo Group: The iodine atom is not merely a substituent; it is a highly versatile
synthetic handle. Its presence allows for the facile introduction of a wide array of chemical
moieties via metal-catalyzed cross-coupling reactions, which is fundamental to exploring the
structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity.[4]

It is important to address the tautomerism of the pyrazole ring. While often named as a 1H- or
3H- tautomer, the proton can reside on different nitrogen atoms of the pyrazole ring. The most
common and commercially available form is designated as 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-
4-amine.[5]

Physicochemical Properties

The compound's properties are summarized below, providing essential data for researchers in
a laboratory setting.
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Property Value Reference(s)
CAS Number 151266-23-8 [4][5]
Molecular Formula CsHalNs [41[5]
Molecular Weight 261.02 g/mol [41[5]

3-iodo-2H-pyrazolo[3,4-
IUPAC Name o ) [5]
d]pyrimidin-4-amine

White to light yellow/orange
Appearance [41[6]
powder or crystal

Melting Point >300 °C [4]

4-Amino-3-iodo-1H-
Synonyms o [4][6]
pyrazolo[3,4-d]pyrimidine

Storage Conditions 2-8°C [4]

Synthesis and Characterization

The synthesis of the pyrazolo[3,4-d]pyrimidine core is a well-established process in
heterocyclic chemistry. The introduction of the iodine atom is a critical subsequent step to
produce the title compound.

General Synthetic Strategy

The construction of the pyrazolo[3,4-d]pyrimidine scaffold typically begins with a substituted
pyrazole precursor, which is then used to build the fused pyrimidine ring. A common approach
involves the cyclization of a 5-amino-4-cyanopyrazole with a one-carbon synthon like formic
acid or formamide. Subsequent iodination yields the final product.

Caption: General synthetic workflow for the title compound.

Exemplary Synthetic Protocol

This protocol is a representative, self-validating system for the synthesis and purification of the
target molecule. The causality behind each step is explained to ensure scientific integrity.
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Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

e Reaction Setup: To a solution of 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent) in
formamide (10-15 volumes), add the mixture to a flask equipped with a reflux condenser.

o Causality: Formamide serves as both the solvent and the source of the single carbon and
nitrogen atoms required to form the pyrimidine ring. Its high boiling point is necessary to
drive the cyclization reaction.

o Cyclization: Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours. Progress
can be monitored by Thin Layer Chromatography (TLC).

o Causality: Thermal energy overcomes the activation barrier for the intramolecular
cyclization and subsequent dehydration, leading to the formation of the aromatic
pyrimidine ring.

o Work-up: Cool the reaction mixture to room temperature. The product often precipitates.
Pour the mixture into cold water, stir, and collect the solid by vacuum filtration. Wash the
solid with water and then a small amount of cold ethanol to remove residual formamide.

o Causality: The product is significantly less soluble in water than the formamide solvent,
causing it to precipitate upon dilution. The washes ensure the removal of impurities.

Step 2: lodination to 3-lodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

e Reaction Setup: Suspend the crude 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) in
N,N-Dimethylformamide (DMF, 10 volumes).

o Causality: DMF is an excellent polar aprotic solvent that can dissolve the starting material
and the iodinating reagent, facilitating a homogeneous reaction.

 lodination: Add N-lodosuccinimide (NIS) (1.1 equivalents) portion-wise to the suspension at
room temperature. Stir the mixture for 12-24 hours.

o Causality: NIS is an electrophilic iodinating agent. The pyrazole ring is electron-rich and
susceptible to electrophilic substitution. The C3 position is regioselectively iodinated due to
the electronic directing effects of the fused ring system.
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e Work-up and Purification: Pour the reaction mixture into an aqueous solution of sodium
thiosulfate to quench any unreacted NIS. The product will precipitate. Collect the solid by
filtration, wash thoroughly with water, and dry under vacuum. The product can be further
purified by recrystallization if necessary.

o Causality: Sodium thiosulfate is a reducing agent that safely neutralizes the electrophilic
NIS. The washing steps remove DMF and inorganic salts.

Spectroscopic Characterization

Structural confirmation is achieved using standard analytical techniques:

e 1H NMR: Will show characteristic peaks for the amine protons and the C6 proton on the
pyrimidine ring.

e 13C NMR: Will confirm the number of unique carbon atoms and show a downfield shift for the
carbon atom bonded to the iodine.

e Mass Spectrometry (MS): The molecular ion peak will correspond to the calculated molecular
weight (261.02 g/mol ), and the isotopic pattern will be characteristic of a mono-iodinated
compound.

The Role in Medicinal Chemistry

The true value of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its application as a
versatile building block for creating vast libraries of potential drug candidates.

The lodine Atom: A Gateway to Molecular Diversity

The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an
ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the precise and
efficient formation of new carbon-carbon and carbon-heteroatom bonds.
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Caption: Versatility of the iodo-substituent in cross-coupling reactions.

Case Study: A Key Intermediate in the Synthesis of
Ibrutinib

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) used to treat B-
cell malignancies. The synthesis of Ibrutinib crucially employs 3-iodo-1H-pyrazolo[3,4-
d]pyrimidin-4-amine. In a key step, it undergoes a Mitsunobu reaction to attach the piperidine
ring, followed by a Suzuki coupling at the C3-iodo position to introduce the phenoxy-phenyl
moiety.[7] This application highlights the compound's industrial and pharmaceutical relevance.

[8]

Biological Activity and Therapeutic Potential of
Derivatives
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The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[1][9]
By modifying the C3 position of the title compound, researchers have developed inhibitors
against a wide range of kinases involved in cancer and other diseases.

Mechanism of Action: ATP-Competitive Kinase Inhibition

Derivatives synthesized from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine function primarily as
ATP-competitive inhibitors. The pyrazolo-pyrimidine core occupies the adenine-binding region
of the ATP pocket, forming hydrogen bonds with the kinase "hinge region." The substituent
installed at the C3 position extends into other regions of the active site, providing potency and
selectivity for the target kinase over other kinases in the human kinome.[3][10]

Profile of Targeted Kinases and Therapeutic
Applications

The versatility of this scaffold has led to the development of inhibitors for numerous kinase
families, demonstrating its broad therapeutic potential.

. . Example
Target Kinase Example Therapeutic
. . Compound(s)/ Reference(s)
Family Kinase(s) Area L
Derivatives
) ] BTK, Src, EGFR, Oncology, o
Tyrosine Kinases Ibrutinib, S1388 [71[91[11][12]
VEGFR Immunology
) ) Roscovitine
Serine/Threonine  CDK2, ATR, o
) Oncology derivatives, [L1[31[8][10]
Kinases FLT3
AZDG6738
) Malaria
Protozoan Infectious o
) PfCDPK4 ) transmission- [8]
Kinases Disease )
blocking agents
Conclusion

3-lodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is far more than a simple chemical reagent; it is a
foundational building block in the modern drug discovery landscape. Its structure, which
masterfully mimics the endogenous ATP ligand adenine, provides a validated starting point for
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kinase inhibitor design. The inclusion of an iodine atom bestows upon it a synthetic versatility
that allows medicinal chemists to systematically explore chemical space, leading to the
discovery of highly potent and selective drugs. From its fundamental chemical properties to its
role in the synthesis of life-saving medicines like Ibrutinib, this compound represents a powerful
convergence of heterocyclic chemistry and targeted therapeutic design, promising continued
relevance in the development of next-generation kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [structure of 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029187#structure-of-3-iodo-3h-pyrazolo-3-4-d-
pyrimidin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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